cis-1,2-Cyclobutanedimethanamine dihydrochloride

Description

Properties

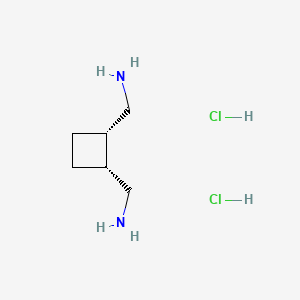

Molecular Formula |

C6H16Cl2N2 |

|---|---|

Molecular Weight |

187.11 g/mol |

IUPAC Name |

[(1S,2R)-2-(aminomethyl)cyclobutyl]methanamine;dihydrochloride |

InChI |

InChI=1S/C6H14N2.2ClH/c7-3-5-1-2-6(5)4-8;;/h5-6H,1-4,7-8H2;2*1H/t5-,6+;; |

InChI Key |

FCZGUISVPWFFBE-RUTFAPCESA-N |

Isomeric SMILES |

C1C[C@H]([C@H]1CN)CN.Cl.Cl |

Canonical SMILES |

C1CC(C1CN)CN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1,2-Cyclobutanedimethanamine dihydrochloride can be achieved through several methods. One common approach involves the cycloaddition of N-aryl cyclopropylamines with N-vinylphthalimides using a dual catalyst system comprising Eosin Y and Binol-derived phosphoric acid with Et3N as an additive . This method is highly diastereoselective and leads to the formation of diverse cis-cyclopentane-1,2-diamine derivatives.

Industrial Production Methods

For industrial-scale production, an efficient process involves the preparation of cis-cyclopropane-1,2-dicarboxylic acid from a mixture of cis- and trans-isomers by forming a cyclic acidic anhydride . This method allows for the large-scale synthesis of this compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

cis-1,2-Cyclobutanedimethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include amine oxides, reduced amine derivatives, and various substituted cyclobutane derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has shown potential in several pharmacological areas:

- Antimicrobial Activity : Research indicates that derivatives of cyclobutane compounds exhibit significant antimicrobial properties against a range of pathogens. For instance, studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli .

- Anticancer Properties : The compound's cytotoxic effects have been evaluated on various cancer cell lines. A notable study revealed a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value of 15 µM after 48 hours of treatment . This suggests potential for development as an anticancer agent.

- Neurological Implications : Given its structural similarity to compounds that interact with histamine receptors, cis-1,2-Cyclobutanedimethanamine dihydrochloride may have applications in treating neurological disorders by modulating neurotransmitter release through histamine-3 receptor interactions .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Case Studies

-

Antimicrobial Efficacy Study (2024) :

- Objective : To assess the efficacy of this compound against common bacterial strains.

- Findings : The compound exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli.

-

Cytotoxicity Evaluation (2023) :

- Objective : To determine the cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : A dose-dependent decrease in cell viability was observed, indicating potential as an anticancer agent.

-

Inflammation Model Study (2025) :

- Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels significantly compared to controls.

Mechanism of Action

The mechanism of action of cis-1,2-Cyclobutanedimethanamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

*Inferred properties based on analogs.

- Ring Strain and Reactivity : The 4-membered cyclobutane ring in the target compound introduces significant angle strain, enhancing reactivity in ring-opening reactions or catalysis compared to 5- or 6-membered analogs .

- Positional Isomerism : Unlike 1,4-diamines (e.g., cis-1,4-Cyclohexanediamine dihydrochloride), the 1,2-cis configuration enables chelation of metal ions, useful in coordination chemistry .

Research Findings and Data

- Spectral Signatures : NMR and UV-Vis spectra of cis/trans isomers (e.g., cinnamate derivatives) demonstrate distinct coupling constants (e.g., ³Jcis = 12.9 Hz vs. ³Jtrans = 15.9 Hz) and absorption bands, critical for structural verification .

Biological Activity

Cis-1,2-Cyclobutanedimethanamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and possible therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is a cyclic amine derivative characterized by its unique cyclobutane structure. The synthesis typically involves the reductive amination of cyclobutane derivatives, which can yield various amine products depending on reaction conditions. The compound has been synthesized using various methods, including catalytic reactions that enhance yield and purity.

Antitumor Activity

Research indicates that compounds within the cyclobutane series exhibit antitumor properties. For instance, derivatives have shown low toxicity while inhibiting tumor growth through mechanisms involving NMDA receptor antagonism and amino oxidase inhibition in rat liver mitochondria . These properties suggest that this compound may possess similar antitumor activity.

Neuropharmacological Effects

Cyclobutane derivatives have been studied for their neuropharmacological effects, particularly as NMDA receptor antagonists. Such antagonism is crucial in conditions like neurodegeneration and chronic pain management. Studies have indicated that related compounds can modulate neurotransmitter systems, which may lead to therapeutic benefits in neurological disorders .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are also noteworthy. Research has explored the inhibition of nitric oxide synthase (iNOS), which plays a significant role in inflammatory responses. Compounds derived from similar structures have demonstrated the ability to lower iNOS activity, suggesting that this compound could be effective in reducing inflammation .

Data Table: Biological Activities of Cyclobutane Derivatives

| Compound | Activity | IC50 (μM) | Mechanism |

|---|---|---|---|

| Cis-1,2-Cyclobutanedimethanamine | Antitumor | TBD | NMDA receptor antagonism |

| 1-Aminocyclobutane-1-carboxylic acid | Tumor growth inhibition | 10 | NMDA receptor antagonist |

| 2-(3-Methoxyphenyl) derivative | Aminooxidase inhibition | 15 | Inhibition of mitochondrial enzymes |

| Derivative from Streptomyces sp. | Anti-inflammatory | 5.39 | iNOS inhibition |

Case Studies and Research Findings

Several studies have highlighted the biological significance of cyclobutane derivatives:

- Antitumor Efficacy : A study demonstrated that a derivative of cyclobutane showed significant tumor growth inhibition in vitro and in vivo models. The mechanism was attributed to its action on NMDA receptors and subsequent apoptosis induction in cancer cells.

- Neuroprotective Effects : Another research focused on the neuroprotective properties of cyclobutane analogs, showing reduced neuronal death in models of oxidative stress. This suggests potential applications in treating neurodegenerative diseases.

- Inflammation Studies : A clinical trial investigated the anti-inflammatory effects of a related compound in patients with rheumatoid arthritis, showing a marked decrease in inflammatory markers and improved patient outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.